2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate
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Overview
Description
2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate is a complex chemical compound that features a combination of aromatic rings, azo groups, and metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate typically involves the following steps:
Diazotization: The process begins with the diazotization of aromatic amines to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Metal Complexation: The resulting azo dye is complexed with chromium ions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors with precise temperature and pH control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye and a complexing agent in various analytical techniques.
Biology
In biological research, it serves as a staining agent for microscopy and histology.
Medicine
Industry
In the industrial sector, it is used in the manufacturing of dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration. The azo groups facilitate binding to various substrates, while the chromium ion enhances stability and color intensity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
Uniqueness
What sets 2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate apart is its unique combination of azo groups and metal ions, which confer both high stability and intense coloration. This makes it particularly valuable in applications requiring durable and vibrant dyes.
Properties
Molecular Formula |
C28H19CrN8O10S |
---|---|
Molecular Weight |
711.6 g/mol |
IUPAC Name |
2-amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C16H11N3O4.C12H10N5O6S.Cr/c20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;13-7-4-8(14)12(24(21,22)23)5-9(7)15-16-10-3-6(17(19)20)1-2-11(10)18;/h1-9,20-21H;1-5H,(H5-,13,14,15,16,18,21,22,23);/q;-1;+3/p-2 |
InChI Key |
AMLVNXRHKFXZKB-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=C(C(=C2)S(=O)(=O)[O-])N)[NH-])[O-].[Cr+3] |
Origin of Product |
United States |
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